molecular formula C13H13ClN2 B8343402 3-Chloro-4-isopropyl-6-phenylpyridazine

3-Chloro-4-isopropyl-6-phenylpyridazine

Cat. No. B8343402
M. Wt: 232.71 g/mol
InChI Key: IROQUWUCIUZUDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-isopropyl-6-phenylpyridazine is a useful research compound. Its molecular formula is C13H13ClN2 and its molecular weight is 232.71 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C13H13ClN2

Molecular Weight

232.71 g/mol

IUPAC Name

3-chloro-6-phenyl-4-propan-2-ylpyridazine

InChI

InChI=1S/C13H13ClN2/c1-9(2)11-8-12(15-16-13(11)14)10-6-4-3-5-7-10/h3-9H,1-2H3

InChI Key

IROQUWUCIUZUDH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NN=C1Cl)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A RBF was charged with 3-chloro-4-ethyl-6-phenylpyridazine (250 mg, 1.143 mmol) and 5.7 mL of THF, and the mixture was cooled to −78° C. under nitrogen. Lithium diisopropylamide, 2.0 M solution in heptane/tetrahydrofuran/ethylbenzene (0.686 mL, 1.372 mmol) was added, and the mixture was stirred for 5 min at −78° C., followed by 1 h at room temperature. The mixture was cooled back down to −78° C., and methyl iodide (195 mg, 1.372 mmol) that had been passed through a plug of basic alumina prior to use was added dropwise. The reaction was stirred at this temperature for 5 min, followed by RT for 0.5 h. After quenching with water, the solution was diluted with CH2Cl2 and the layers were separated. The aqueous portion was extracted with additional CH2Cl2 and the combined organics were dried with MgSO4, filtered and concentrated. The crude material was purified by silica gel chromatography (CH2Cl2— 10% MeOH/CH2Cl2) to provide 3-chloro-4-isopropyl-6-phenylpyridazine as a colorless oil, which crystallized upon standing. MS m/z=233 [M+H]+. Calc'd for C13H13ClN2: 232.71.
Name
3-chloro-4-ethyl-6-phenylpyridazine
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
5.7 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
heptane tetrahydrofuran ethylbenzene
Quantity
0.686 mL
Type
reactant
Reaction Step Two
Quantity
195 mg
Type
reactant
Reaction Step Three

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